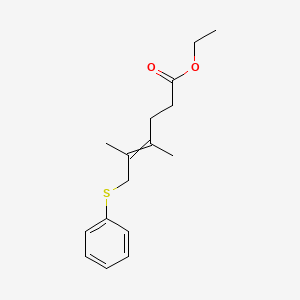![molecular formula C12H20ClO8P B14474771 Tetrakis[(acetyloxy)methyl]phosphanium chloride CAS No. 65444-22-6](/img/structure/B14474771.png)
Tetrakis[(acetyloxy)methyl]phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[(acetyloxy)methyl]phosphanium chloride is an organophosphorus compound with the chemical formula [P(CH2OCOCH3)4]Cl. It is a white, water-soluble salt that has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis[(acetyloxy)methyl]phosphanium chloride can be synthesized by treating phosphine with acetic anhydride in the presence of hydrochloric acid. The reaction proceeds as follows: [ PH3 + 4 (CH3CO)2O + HCl \rightarrow [P(CH2OCOCH3)4]Cl + 4 CH3COOH ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tetrakis[(acetyloxy)methyl]phosphanium chloride can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the acetyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Compounds with different functional groups replacing the acetyloxy groups.
Scientific Research Applications
Chemistry
Tetrakis[(acetyloxy)methyl]phosphanium chloride is used as a precursor in the synthesis of various organophosphorus compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology
In biological research, this compound is used to study the effects of organophosphorus compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. It is being studied for its potential use in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used as a flame retardant and as a biocide in water treatment systems. It is also used in the production of polymers and other materials.
Mechanism of Action
Tetrakis[(acetyloxy)methyl]phosphanium chloride exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The compound can also affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: This compound is similar in structure but has hydroxymethyl groups instead of acetyloxy groups.
Tris(hydroxymethyl)phosphine: Another related compound with three hydroxymethyl groups.
Uniqueness
Tetrakis[(acetyloxy)methyl]phosphanium chloride is unique due to its acetyloxy groups, which confer different chemical properties and reactivity compared to similar compounds. This makes it useful in specific applications where other compounds may not be suitable.
Properties
CAS No. |
65444-22-6 |
|---|---|
Molecular Formula |
C12H20ClO8P |
Molecular Weight |
358.71 g/mol |
IUPAC Name |
tetrakis(acetyloxymethyl)phosphanium;chloride |
InChI |
InChI=1S/C12H20O8P.ClH/c1-9(13)17-5-21(6-18-10(2)14,7-19-11(3)15)8-20-12(4)16;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WNHPCUPDZOUDIQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC[P+](COC(=O)C)(COC(=O)C)COC(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)












![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
